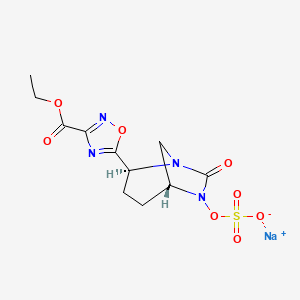
Antibacterial agent 57
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 57 is a synthetic compound known for its potent antibacterial properties. It has been extensively studied for its effectiveness against a wide range of bacterial pathogens, including drug-resistant strains. This compound is particularly noted for its ability to inhibit bacterial growth and proliferation, making it a valuable tool in the fight against bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 57 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antibacterial activity of the compound. Common reagents used in these reactions include various acids, bases, and organic solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and reduce production costs. Quality control measures are implemented at each stage to ensure the consistency and efficacy of the compound.
化学反応の分析
Types of Reactions: Antibacterial agent 57 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens for substitution reactions. The conditions for these reactions vary, with some requiring high temperatures and pressures, while others proceed at room temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or peroxides, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives, each with unique properties.
科学的研究の応用
Antibacterial agent 57 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: It is employed in studies of bacterial physiology and genetics, helping researchers understand how bacteria respond to antibacterial agents.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the development of new antibacterial coatings and materials, which can help prevent the spread of infections in healthcare settings and other environments.
作用機序
The mechanism of action of antibacterial agent 57 involves the inhibition of key bacterial enzymes and pathways. It targets the bacterial cell wall synthesis, leading to cell lysis and death. Additionally, it interferes with protein synthesis by binding to the bacterial ribosome, preventing the translation of essential proteins. This dual mechanism of action makes it highly effective against a broad spectrum of bacteria.
類似化合物との比較
Antibacterial agent 57 is unique in its dual mechanism of action, which sets it apart from other antibacterial agents that typically target a single pathway. Similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but does not affect protein synthesis.
Tetracycline: Inhibits protein synthesis but does not target cell wall synthesis.
Quinolones: Interfere with DNA replication but do not affect cell wall or protein synthesis.
特性
分子式 |
C11H13N4NaO8S |
|---|---|
分子量 |
384.30 g/mol |
IUPAC名 |
sodium;[(2S,5R)-2-(3-ethoxycarbonyl-1,2,4-oxadiazol-5-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C11H14N4O8S.Na/c1-2-21-10(16)8-12-9(22-13-8)7-4-3-6-5-14(7)11(17)15(6)23-24(18,19)20;/h6-7H,2-5H2,1H3,(H,18,19,20);/q;+1/p-1/t6-,7+;/m1./s1 |
InChIキー |
FDSJWYNQNJFEJL-HHQFNNIRSA-M |
異性体SMILES |
CCOC(=O)C1=NOC(=N1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
正規SMILES |
CCOC(=O)C1=NOC(=N1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


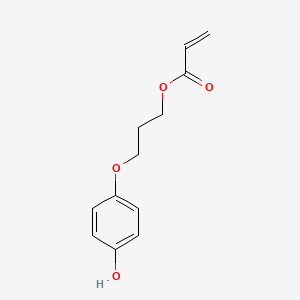
![Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate](/img/structure/B13914116.png)
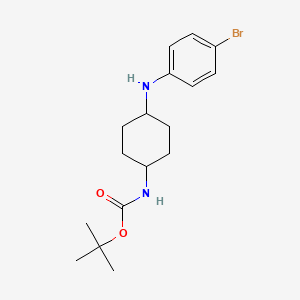
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13914137.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13914144.png)
![Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13914145.png)


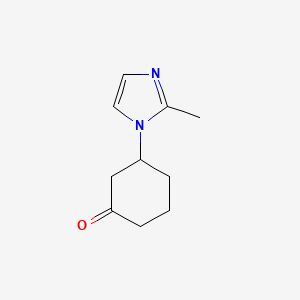
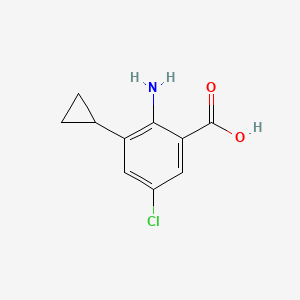
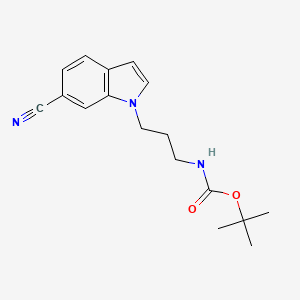

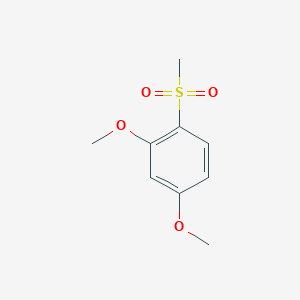
![[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate](/img/structure/B13914178.png)
